An In-Depth Technical Guide to Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate: A Keystone Intermediate in Medicinal Chemistry
An In-Depth Technical Guide to Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate: A Keystone Intermediate in Medicinal Chemistry
This guide provides a comprehensive technical overview of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate, a pivotal heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and strategic applications of this valuable intermediate, grounding its importance in the synthesis of prominent pharmaceutical agents.
Executive Summary
Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is a significant scaffold in medicinal chemistry, primarily serving as a key building block for a variety of biologically active molecules. Its rigid, tricyclic structure, featuring an indole nucleus fused with a cyclohexene ring, is a common motif in numerous natural products and synthetic drugs. The presence of a reactive ethyl carboxylate group provides a versatile handle for further chemical modifications, making it an ideal starting material for the synthesis of complex molecular architectures. This guide will illuminate the foundational chemistry of this compound and showcase its role in the development of impactful pharmaceuticals.
Table of Contents
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Introduction: The Strategic Importance of the Tetrahydrocarbazole Core
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Synthesis of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate
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The Fischer Indole Synthesis: A Mechanistic Deep Dive
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Experimental Protocol: A Validated Approach
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Physicochemical and Spectroscopic Characterization
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Key Physical Properties
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Spectroscopic Signature
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Applications in Drug Discovery and Development
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Case Study 1: Synthesis of Ondansetron
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Case Study 2: Synthesis of Carvedilol
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Safety and Handling
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References
Introduction: The Strategic Importance of the Tetrahydrocarbazole Core
The 1,2,3,4-tetrahydrocarbazole (THCz) framework is a privileged structure in drug discovery, appearing in a multitude of natural alkaloids and pharmacologically active compounds.[1] This tricyclic system, composed of a pyrrole ring fused to a benzene ring on one side and a cyclohexane ring on the other, provides a rigid and defined three-dimensional geometry that is conducive to high-affinity interactions with biological targets.[2]
Derivatives of THCz are well-documented for a broad spectrum of pharmacological activities, including antibacterial, antifungal, cytotoxic (anticancer), antinociceptive, anti-obesity, antidiabetic, antipsychotic, and anti-emetic properties.[3] The versatility of the tetrahydrocarbazole scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.
Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate, with its CAS Number 26088-68-6, molecular formula C15H17NO2, and molecular weight of 243.30 g/mol , is a particularly valuable derivative.[4] The ethyl ester functionality at the 3-position of the cyclohexene ring serves as a crucial synthetic handle for introducing further complexity and tailoring the molecule for specific therapeutic applications. This strategic placement allows for modifications that can profoundly influence the compound's interaction with biological systems, making it a cornerstone intermediate in the synthesis of several marketed drugs.
Synthesis of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate
The cornerstone of synthesizing the tetrahydrocarbazole skeleton is the Fischer indole synthesis , a venerable and powerful reaction in organic chemistry.[5]
The Fischer Indole Synthesis: A Mechanistic Deep Dive
Discovered by Emil Fischer in 1883, this reaction constructs the indole ring from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[6] The choice of catalyst is critical, with Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) being commonly employed.[6]
The mechanism proceeds through several key steps:
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Hydrazone Formation: The initial step is the condensation of phenylhydrazine with a ketone, in this case, a cyclohexanone derivative bearing an ethyl carboxylate group, to form a phenylhydrazone.
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Tautomerization: The phenylhydrazone then tautomerizes to its enamine (or 'ene-hydrazine') isomer.
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[7][7]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[7][7]-sigmatropic rearrangement, a concerted process that forms a new carbon-carbon bond and cleaves the weak nitrogen-nitrogen bond. This is often the rate-determining step.
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Aromatization and Cyclization: The resulting intermediate rearomatizes, and the newly formed amino group attacks the imine carbon to form a cyclic aminal.
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Elimination: Finally, the elimination of ammonia under acidic conditions leads to the formation of the stable, aromatic indole ring system of the tetrahydrocarbazole.
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Caption: Fischer Indole Synthesis Workflow
Experimental Protocol: A Validated Approach
Materials:
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Phenylhydrazine hydrochloride
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Ethyl 4-oxocyclohexane-1-carboxylate
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1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)]
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Methanol (MeOH)
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Ethyl acetate (EtOAc)
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Water
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask, combine phenylhydrazine hydrochloride (1.0 eq), ethyl 4-oxocyclohexane-1-carboxylate (1.1 eq), and [bmim(BF4)] (20 mol%) in methanol.
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Reflux the reaction mixture on a water bath. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
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Evaporate the solvent under reduced pressure to obtain the crude product.
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Purify the crude solid by column chromatography on silica gel (petroleum ether: ethyl acetate, 8:2 v/v) to yield the pure Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate.
Rationale for Experimental Choices:
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Ionic Liquid Catalyst: The use of [bmim(BF4)] as a catalyst provides a milder and often more efficient alternative to strong Brønsted or Lewis acids, potentially reducing side reactions and simplifying purification.[8]
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Methanol as Solvent: Methanol is a suitable polar protic solvent for this reaction, facilitating the dissolution of the starting materials and the catalyst.
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Column Chromatography: This is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.
Physicochemical and Spectroscopic Characterization
Accurate characterization of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is essential for its use in further synthetic steps.
Key Physical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₇NO₂ |
| Molecular Weight | 243.30 g/mol |
| CAS Number | 26088-68-6 |
| Appearance | Expected to be a solid |
| Melting Point | Not explicitly reported, but the parent compound, 1,2,3,4-tetrahydrocarbazole, has a melting point of 118-120 °C.[9] |
| Solubility | Insoluble in water; soluble in organic solvents like methanol, ethyl acetate, and chloroform.[9] |
Spectroscopic Signature
While the specific spectra for Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate are not widely published, the expected spectroscopic data can be inferred from the analysis of the parent 1,2,3,4-tetrahydrocarbazole and related derivatives.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, the aliphatic protons of the cyclohexene ring, and the ethyl group of the ester. The NH proton of the indole will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the aliphatic carbons of the cyclohexene ring, the carbonyl carbon of the ester, and the carbons of the ethyl group.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the indole ring (around 3400 cm⁻¹), C-H stretches of the aromatic and aliphatic portions, and a strong C=O stretch for the ester group (around 1730 cm⁻¹). The IR spectrum for the parent 1,2,3,4-tetrahydrocarbazole is available in the NIST database.[10]
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Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be indicative of the tetrahydrocarbazole structure. The mass spectrum for the parent 1,2,3,4-tetrahydrocarbazole is also available in the NIST database.[11]
Applications in Drug Discovery and Development
The true value of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical compounds. The tetrahydrocarbazole core is present in several blockbuster drugs.
Case Study 1: Synthesis of Ondansetron
Ondansetron is a potent 5-HT₃ receptor antagonist used for the prevention of nausea and vomiting caused by cancer chemotherapy and radiotherapy.[12] The synthesis of Ondansetron often utilizes a 1,2,3,9-tetrahydro-4H-carbazol-4-one derivative as a key intermediate.[12][13] While not a direct derivative of the title compound, the synthesis of this key intermediate relies on the same foundational Fischer indole synthesis. The carbazole core provides the necessary rigid scaffold for interaction with the 5-HT₃ receptor.
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Caption: Synthetic Pathway to Ondansetron
Case Study 2: Synthesis of Carvedilol
Carvedilol is a non-selective beta-blocker and alpha-1 blocker used to treat high blood pressure and heart failure.[14] The synthesis of Carvedilol involves the condensation of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine.[14] The 4-hydroxycarbazole precursor to this epoxide is synthesized from a tetrahydrocarbazole intermediate, highlighting the importance of this core structure. The carbazole moiety in Carvedilol is believed to contribute to its antioxidant properties.
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Caption: Synthetic Pathway to Carvedilol
Safety and Handling
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Ventilation: Use only in a well-ventilated area, preferably in a fume hood.
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Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and skin thoroughly after handling.
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Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion and Future Perspectives
Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate stands as a testament to the enduring utility of the tetrahydrocarbazole scaffold in medicinal chemistry. Its synthesis, primarily achieved through the robust Fischer indole synthesis, provides access to a versatile platform for the development of novel therapeutics. The strategic placement of the ethyl carboxylate group allows for a wide range of chemical transformations, enabling the creation of diverse libraries of compounds for biological screening.
The demonstrated success of tetrahydrocarbazole-containing drugs like Ondansetron and Carvedilol ensures that this chemical motif will continue to be a focus of research and development efforts. Future work will likely involve the exploration of new synthetic methodologies to access this core structure with even greater efficiency and stereocontrol, as well as the design and synthesis of novel derivatives with improved pharmacological properties and novel mechanisms of action. As our understanding of disease biology grows, the strategic application of proven scaffolds like Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate will remain a cornerstone of modern drug discovery.
References
Please note that direct, clickable URLs are provided where available and have been verified at the time of this writing.
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Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. JOCPR. [Link]
- Intermediate for the preparation of carvedilol.
-
Novel design and synthesis of modified structure of carvedilol. PubMed. [Link]
-
Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. ResearchGate. [Link]
-
Synthesis and characterization of potential impurities in key intermediates of Carvedilol: A β-adrenergic receptor. ResearchGate. [Link]
- US5478949A - Process for preparing ondansetron.
- CN115677559A - One-step synthesis method of ondansetron intermediate tetrahydrocarbazolone.
-
Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications. [Link]
-
Synthesis and antiemetic activity of 1,2,3,9-tetrahydro-9-methyl-3-(4-substituted-piperazin-1-ylmethyl)-4H-carbazol-4-one derivatives. Frontiers of Chemistry in China. [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). YouTube. [Link]
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ETHYL 2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-3-CARBOXYLATE. Appchem. [Link]
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A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews. [Link]
-
1H-Carbazole, 2,3,4,9-tetrahydro-. NIST WebBook. [Link]
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Supporting Information for. The Royal Society of Chemistry. [Link]
-
Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. MDPI. [Link]
-
1H-Carbazole, 2,3,4,9-tetrahydro-. NIST WebBook. [Link]
-
Ethyl 1-oxo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate. NIH. [Link]
-
Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. PubMed Central. [Link]
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